molecular formula C7H6BrClN2O B581837 2-Amino-4-Bromo-5-chlorobenzamide CAS No. 1629270-62-7

2-Amino-4-Bromo-5-chlorobenzamide

Cat. No. B581837
CAS RN: 1629270-62-7
M. Wt: 249.492
InChI Key: NHTJQTYNHIWXNH-UHFFFAOYSA-N
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Description

2-Amino-4-Bromo-5-chlorobenzamide is a chemical compound with the molecular formula C7H6BrClN2O . It has a molecular weight of 249.49 . It is used in scientific research and has diverse applications, offering immense potential for various studies and experiments .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-Bromo-5-chlorobenzamide can be represented by the SMILES string O=C(N)C(C(N)=C1)=CC=C1Br . The InChI representation is InChI=1S/C7H6BrClN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-Bromo-5-chlorobenzamide include a molecular weight of 249.49 and a predicted density of 1.800±0.06 g/cm3 . The boiling point is predicted to be 316.1±42.0 °C .

Scientific Research Applications

Organic Synthesis and Catalysis

Selective amination of polyhalopyridines, such as the transformation of 5-bromo-2-chloropyridine into 5-amino-2-chloropyridine, showcases the utility of bromo-chloro compounds in organic synthesis. These reactions are catalyzed by palladium complexes, demonstrating chemoselectivity and high yields, which are crucial for the development of new organic compounds and intermediates for further chemical synthesis (Ji, Li, & Bunnelle, 2003).

Drug Metabolism and Pharmacokinetics

Although not directly related to "2-Amino-4-Bromo-5-chlorobenzamide", the study of the metabolism of structurally related compounds, like 4-bromo-2,5-dimethoxyphenethylamine, in rats reveals insights into potential metabolic pathways, degradation products, and the pharmacokinetics of bromo-chloro substituted compounds. These findings are essential for understanding how such compounds are processed in biological systems and can guide the development of drugs with improved efficacy and safety profiles (Kanamori et al., 2002).

Fluorescent Probes and Analytical Applications

The development of novel fluorescent probes for hydrogen peroxide detection, utilizing compounds related to "2-Amino-4-Bromo-5-chlorobenzamide", exemplifies the application of such chemicals in analytical chemistry. These probes can offer rapid, sensitive, and selective methods for detecting hydrogen peroxide, a critical molecule in various biological and chemical processes. The specific probe, based on ELF-97 technology, shows potential for broad applications, including environmental monitoring and biomedical research (Cai et al., 2015).

Antimicrobial Research

Research into the antimicrobial activity of derivatives of "2-Amino-4-Bromo-5-chlorobenzamide" and related compounds contributes to the discovery of new antibiotics and antifungal agents. Such studies are crucial in addressing the growing concern of antibiotic resistance and the need for novel antimicrobial agents. By modifying the chemical structure, researchers aim to enhance the efficacy and spectrum of activity of these compounds against various microbial pathogens (Kumar et al., 2022).

Safety and Hazards

The safety data sheet for 2-Amino-4-Bromo-5-chlorobenzamide indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-4-bromo-5-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTJQTYNHIWXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299100
Record name 2-Amino-4-bromo-5-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-Bromo-5-chlorobenzamide

CAS RN

1629270-62-7
Record name 2-Amino-4-bromo-5-chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629270-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromo-5-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-5-chloro-2-nitrobenzamide (900 mg, 3.2 mmol) in AcOH (20 mL) and water (5 mL) at 70° C., Fe powder (900 mg, 16.1 mmol) was added and the resulting mixture was stirred at 70° C. for 1 h. The mixture was allowed to cool to RT and poured into ice-water. The precipitate was collected by filtration and rinsed with water. This crude product was dissolved with ethyl acetate and filtered. The filtrate was washed with saturated NaHCO3 solution and brine. The organic layer was dried over MgSO4, filtered, and concentrated in vacuo to afford the desired product (770 mg, 97% yield). ESI-MS m/z: 250.1[M+H]+.
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

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